N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide
CAS No.: 1005294-66-5
Cat. No.: VC7624259
Molecular Formula: C20H18N4O5S
Molecular Weight: 426.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005294-66-5 |
|---|---|
| Molecular Formula | C20H18N4O5S |
| Molecular Weight | 426.45 |
| IUPAC Name | N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide |
| Standard InChI | InChI=1S/C20H18N4O5S/c1-3-30(28,29)19-11-10-17(22-23-19)14-6-8-16(9-7-14)21-20(25)15-5-4-13(2)18(12-15)24(26)27/h4-12H,3H2,1-2H3,(H,21,25) |
| Standard InChI Key | BYPDMIIRCRZWJE-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Introduction
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide is a complex organic compound that combines sulfonyl, pyridazine, and nitrobenzamide functionalities. This compound is part of a broader class of amide-substituted heterocyclic compounds, which have shown potential in modulating immune responses, particularly in relation to interleukin signaling pathways.
Synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes the use of solvents such as dimethylformamide and catalysts like triethylamine or pyridine to facilitate reactions. Reaction conditions such as temperature and time are critical for optimizing yield and purity.
Key Steps in Synthesis
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Starting Materials: The synthesis begins with appropriate starting materials, such as pyridazine derivatives and benzamide precursors.
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Coupling Reactions: The pyridazine and benzamide moieties are coupled using suitable reagents and catalysts.
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Purification: The final product is purified using techniques like column chromatography or crystallization.
Reaction Conditions
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Temperature: Reactions are often conducted at temperatures ranging from room temperature to elevated temperatures (e.g., 50°C to 100°C).
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Solvents: Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and ethanol.
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Catalysts: Triethylamine or pyridine may be used as catalysts.
Biological Activity and Applications
The mechanism of action for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide primarily involves its role as an inhibitor of Tyk-2 signaling pathways. By modulating the activity of interleukin receptors, this compound influences immune responses, particularly in inflammatory diseases.
Potential Therapeutic Uses
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Inflammatory Diseases: The compound shows promise in treating conditions associated with excessive inflammation.
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Immune Modulation: Its ability to modulate immune responses makes it a candidate for therapies targeting autoimmune disorders.
Spectroscopic Analysis
Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of the synthesized compound.
Crystallographic Data
While specific crystallographic data for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide is not detailed in the available literature, compounds with similar structures often exhibit specific dihedral angles and molecular conformations, as seen in related benzamide derivatives .
Data Table: Biological Activity
| Activity | Description |
|---|---|
| Tyk-2 Inhibition | Inhibits Tyk-2 signaling pathways |
| Immune Modulation | Modulates interleukin receptor activity |
| Therapeutic Potential | Potential use in inflammatory and autoimmune diseases |
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